N-Hydroxy-3-aminobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-phenylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZOAGQMDVYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147091 | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105361-85-1 | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-3-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-3-AMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN685E9T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Hydroxy 3 Aminobiphenyl and Its Analogs
Strategies for N-Oxidation of Parent Aminobiphenyls
The primary strategy for synthesizing N-hydroxylated aminobiphenyls is the N-oxidation of the corresponding aminobiphenyl precursor. This transformation is a key metabolic activation step for aromatic amines. iarc.fr In laboratory synthesis, this can be achieved through various methods.
One common approach involves the use of oxidizing agents. For instance, peracetic acid has been used for the oxidation of aromatic amines. tandfonline.com Another key reaction is the N-oxidation to form aryl-N-hydroxylamines, which can occur with either the free amine or the corresponding acetamide. iarc.fr
The biological N-oxidation process is often catalyzed by cytochrome P450 enzymes in the liver. wikipedia.orgtandfonline.com Specifically, CYP1A2 and CYP2E1 are known to be responsible for the N-hydroxylation of aminobiphenyls. taylorandfrancis.com While this is a metabolic process, understanding these enzymatic pathways can inform the design of biomimetic synthetic strategies.
A general representation of the N-oxidation of an aminobiphenyl is as follows: C₆H₅−C₆H₄NH₂ + [O] → C₆H₅−C₆H₄NHOH
This reaction highlights the addition of an oxygen atom to the nitrogen of the amino group, yielding the N-hydroxy derivative.
Chemical Synthesis Routes for N-Hydroxylated Biphenyls
The chemical synthesis of N-hydroxylated biphenyls, including N-hydroxy-3-aminobiphenyl, typically starts from a nitrobiphenyl precursor. The reduction of the nitro group can be controlled to yield the hydroxylamine (B1172632).
A standard procedure involves the reduction of the corresponding nitrobiphenyl. For example, 4-nitrobiphenyl (B1678912) is reduced to prepare 4-aminobiphenyl (B23562). wikipedia.org By carefully selecting the reducing agent and reaction conditions, the reduction can be stopped at the hydroxylamine stage.
The synthesis of related N-oxidized derivatives, such as those of 2'-methyl-4-aminobiphenyl and 3,2'-dimethyl-4-aminobiphenyl, often begins with the corresponding nitrobiphenyl compounds. acs.org These are then subjected to reduction to yield the desired hydroxylamines. acs.org
Several methods are available for constructing the initial substituted biphenyl (B1667301) scaffold before N-oxidation. These include well-established cross-coupling reactions such as: rsc.orgarabjchem.org
Suzuki-Miyaura cross-coupling rsc.orgarabjchem.org
Ullmann reaction rsc.orgarabjchem.org
Stille coupling rsc.orgarabjchem.org
Negishi cross-coupling rsc.orgarabjchem.org
Once the desired substituted biphenyl is obtained, functional group manipulations, such as nitration followed by controlled reduction, can be employed to introduce the N-hydroxy functionality.
Table 1: Comparison of Biphenyl Synthesis Methods
| Coupling Reaction | Reactants | Catalyst/Reagent | General Characteristics |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halide and an organoboron compound | Palladium catalyst and a base | Mild reaction conditions, high tolerance of functional groups. rsc.org |
| Ullmann | Two aryl halides | Copper | Often requires high temperatures. rsc.org |
| Stille | Organotin compound and an organohalide | Palladium catalyst | Tolerant of many functional groups, but tin reagents are toxic. rsc.org |
| Negishi | Organozinc compound and an organohalide | Nickel or Palladium catalyst | High reactivity and stereospecificity. rsc.org |
Preparation of Labeled this compound for Mechanistic Studies
For mechanistic studies, isotopically labeled versions of this compound and its analogs are often required. The synthesis of these labeled compounds follows similar routes to their unlabeled counterparts, but incorporates isotopes such as deuterium (B1214612) (²H or D), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) at specific positions.
For instance, the synthesis of 3,2'-dimethyl-4-aminobiphenyl-3-methyl-d₃ involved the treatment of 3,2'-dimethyl-4-nitrobiphenyl with NaOCD₃ in CD₃OD to introduce the deuterated methyl group, followed by reduction of the nitro group. acs.org Similarly, radiolabeled compounds like 4-amino-3,2′-dimethylbiphenyl-3-methyl-¹⁴C have been synthesized for metabolic and mechanistic investigations. acs.org
These labeled compounds are invaluable for tracing the metabolic fate of the parent compound and identifying DNA adducts. For example, ³H-labeled N-hydroxy-4-aminobiphenyl ([³H]N-OH-ABP) has been used to study its binding to RNA and DNA. ebi.ac.uk
The synthesis of these labeled molecules allows researchers to track the compound and its metabolites within biological systems, providing crucial insights into their mechanisms of action and carcinogenic potential.
Enzymatic Biotransformation Pathways of N Hydroxylated Aminobiphenyls
N-Oxidation Pathways: Formation of N-Hydroxyarylamines
The primary and requisite step in the metabolic activation of aromatic amines like 3-aminobiphenyl (B1205854) is N-oxidation, which leads to the formation of the corresponding N-hydroxylated metabolite, N-Hydroxy-3-aminobiphenyl. This reaction is predominantly catalyzed by microsomal enzymes, primarily belonging to the Cytochrome P450 superfamily.
The N-oxidation of aminobiphenyls is mediated by several isoforms of the Cytochrome P450 (CYP) enzyme system, with isoform specificity influencing the rate of metabolism and organ toxicity. nih.gov
CYP1A2: This isoform is considered the primary enzyme responsible for the hepatic N-oxidation of aromatic amines, including the well-studied isomer 4-aminobiphenyl (B23562) (4-ABP). nih.govreactome.orgoup.com Studies using human liver microsomes have demonstrated that CYP1A2 efficiently catalyzes the N-hydroxylation of 4-ABP. oup.comscholaris.catandfonline.com Genetic polymorphisms in the CYP1A2 gene can lead to interindividual differences in enzyme activity, potentially affecting susceptibility to the effects of aromatic amines. nih.govoup.com While much of the research has focused on 4-ABP due to its prevalence in tobacco smoke, CYP1A2 is understood to be the main catalyst for N-hydroxyarylamine formation from parent aromatic amines in the liver. nih.goviarc.fr However, research on mice suggests that a CYP1A2-independent pathway may also be significantly involved in aminobiphenyl metabolism and its subsequent effects. oup.comresearchgate.net
CYP1A1: While CYP1A2 is dominant in the liver, CYP1A1 may also contribute to the N-oxidation of aminobiphenyls. nih.goviarc.fr This isoform is typically expressed at lower levels in the liver but can be induced by exposure to certain environmental compounds.
CYP2E1: Research has identified CYP2E1 as another significant enzyme in the N-oxidation of aminobiphenyls. taylorandfrancis.com Studies in mouse models have shown that CYP2E1 contributes to aminobiphenyl N-oxidation, and its activity may be linked to oxidative stress. scholaris.caresearchgate.nettaylorandfrancis.com The involvement of CYP2E1 highlights that multiple CYP enzymes can participate in the initial activation step. nih.gov
CYP4B1: This is an extrahepatic P450 isoform, with its mRNA detected in human tissues like the bladder and lungs. oup.com In animal models, CYP4B1 has been shown to metabolize several xenobiotics, including aromatic amines like 2-naphthylamine (B18577) and benzidine. nih.goviarc.froup.com Its presence in target organs such as the bladder suggests a potential role in the local metabolic activation of aminobiphenyls. oup.com
Table 1: Cytochrome P450 Isoforms Involved in Aminobiphenyl N-Oxidation
| Enzyme | Primary Location | Role in N-Oxidation of Aminobiphenyls | Citations |
| CYP1A2 | Liver | Considered the primary enzyme for hepatic N-hydroxylation. nih.govoup.com | nih.govreactome.orgoup.comscholaris.catandfonline.comnih.govoup.comiarc.fr |
| CYP1A1 | Extrahepatic tissues, Liver (inducible) | Contributes to N-oxidation. nih.goviarc.fr | nih.goviarc.fr |
| CYP2E1 | Liver | Significant role in N-oxidation and associated oxidative stress. scholaris.cataylorandfrancis.com | scholaris.caresearchgate.nettaylorandfrancis.comnih.gov |
| CYP4B1 | Extrahepatic tissues (e.g., Bladder, Lungs) | Potential for local activation in target tissues. oup.com | nih.goviarc.froup.com |
Beyond the Cytochrome P450 system, other enzyme families can influence the metabolism of aminobiphenyls and their N-hydroxylated derivatives.
Flavin-Containing Monooxygenases (FMOs): FMOs are a family of microsomal enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms. nih.gov While FMOs can N-oxygenate many compounds, they are generally not effective in the N-oxidation of primary aromatic amines like 3-aminobiphenyl. researchgate.netiarc.fr However, they can readily N-oxygenate N-methylated arylamines, suggesting that N-methylation could be a preceding step for FMO-mediated activation. researchgate.net
Peroxidases: These enzymes, found in various tissues including the mammary gland and bladder, play a role in the further activation of N-hydroxyarylamines rather than their initial formation. nih.goviarc.fr Peroxidases can catalyze the one-electron oxidation of N-hydroxy-aminobiphenyls, leading to the formation of reactive intermediates that can bind to DNA. inchem.org This peroxidase-mediated activation is considered an important pathway, especially in extrahepatic tissues where CYP activity might be lower. nih.gov
Cytochrome P450 Enzyme Isoform Specificity (e.g., CYP1A2, CYP1A1, CYP2E1, CYP4B1 involvement)
Phase II Conjugation Reactions of N-Hydroxylated Metabolites
Following N-oxidation, this compound can undergo several Phase II conjugation reactions. These pathways can lead to either detoxification and excretion or, conversely, to the formation of more reactive, unstable esters that are critical to the compound's biological activity. iarc.fr
O-acetylation is a critical metabolic activation step where an acetyl group is transferred from acetyl-coenzyme A to the hydroxyl group of N-hydroxyarylamines. frontiersin.org This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, forming highly unstable N-acetoxy esters that can spontaneously break down to form reactive nitrenium ions. frontiersin.orgresearchgate.net
NAT1 and NAT2: Both NAT1 and NAT2 isoforms are involved in the metabolism of aminobiphenyls. frontiersin.orgoup.com They catalyze both the N-acetylation of the parent amine (generally a detoxification step) and the O-acetylation of the N-hydroxy metabolite (an activation step). aacrjournals.orglouisville.edu NAT1 exhibits a wide tissue distribution and is the predominant enzyme for O-acetylation in the human bladder, a key target organ. aacrjournals.org NAT2 is more highly expressed in the liver. aacrjournals.org Genetic polymorphisms in both NAT1 and NAT2 genes result in individuals with "rapid" or "slow" acetylator phenotypes, which can influence the balance between detoxification and activation pathways and affect individual susceptibility. oup.com Studies have shown that NAT1 has a higher affinity than NAT2 for the O-acetylation of N-hydroxy-aminobiphenyl. frontiersin.org
O-sulfonation is another important pathway for the activation of N-hydroxyarylamines. This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxylamine (B1172632), catalyzed by sulfotransferases (SULTs). researchgate.netnih.gov The resulting N-sulfooxy ester is also highly unstable and can lead to the formation of a reactive nitrenium ion. iarc.fraacrjournals.org
SULT Isoforms: Cytosolic SULTs, particularly those in the SULT1 family, are responsible for this conjugation. nih.gov The SULT1A1 isoform, for example, is known to produce the N-sulfate ester of 4-ABP. iarc.fr The process of O-sulfonation of N-hydroxyarylamides and N-hydroxyarylamines is considered a necessary step for their activation and subsequent interaction with cellular macromolecules like DNA.
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for many xenobiotics, including aromatic amines and their N-hydroxylated metabolites. wikipedia.orgnih.gov This reaction involves the conjugation of glucuronic acid to the substrate, which generally increases its water solubility and facilitates excretion. helsinki.fi
UGT Isoforms: For N-hydroxy-aminobiphenyl, glucuronidation can occur at the nitrogen of the hydroxylamine group, forming an N-O-glucuronide. helsinki.fi This conjugate can be relatively stable and transported to other tissues. iarc.fr However, under acidic conditions, such as those found in urine, these N-glucuronides can be hydrolyzed, releasing the reactive N-hydroxyarylamine within the bladder. oup.comiarc.fr Several UGT isoforms, including UGT1A1, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, have been shown to catalyze the glucuronidation of aminobiphenyls and their metabolites. nih.govcapes.gov.brresearchgate.net Human UGT1A9, in particular, exhibits high activity towards these substrates. capes.gov.br
Table 2: Phase II Enzymes in the Biotransformation of N-Hydroxy-Aminobiphenyls
| Pathway | Enzyme Family | Key Isoforms | Product | Biological Consequence | Citations |
| O-Acetylation | N-Acetyltransferases (NATs) | NAT1, NAT2 | N-acetoxy-aminobiphenyl | Metabolic Activation | frontiersin.orgresearchgate.netoup.comaacrjournals.orglouisville.edu |
| O-Sulfonation | Sulfotransferases (SULTs) | SULT1A1 | N-sulfooxy-aminobiphenyl | Metabolic Activation | iarc.frresearchgate.netaacrjournals.orgresearchgate.net |
| N-Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A4, UGT1A9, UGT2B7 | N-O-glucuronide | Transport and potential for later release of reactive metabolite | oup.comiarc.frwikipedia.orgnih.govnih.govcapes.gov.brresearchgate.net |
O-Sulfonation by Sulfotransferases (SULTs)
Deconjugation and Hydrolysis Reactions of Conjugates (e.g., acid-catalyzed hydrolysis of glucuronides)
The metabolic journey of this compound often involves conjugation to form more water-soluble metabolites, facilitating their excretion. A primary conjugation pathway is the formation of N-glucuronides. These conjugates, however, are not always stable and can undergo deconjugation or hydrolysis, regenerating the N-hydroxylated parent compound. This process is of significant toxicological interest, particularly in the context of bladder carcinogenesis.
The N-glucuronides of N-hydroxy arylamines are known to be acid-labile. researchgate.netoup.comwikipedia.org This means that under acidic conditions, such as those found in the urinary bladder, the glucuronide moiety can be cleaved from the N-hydroxy metabolite. This acid-catalyzed hydrolysis is a non-enzymatic reaction that releases the N-hydroxy arylamine. researchgate.netwikipedia.orgnih.gov The acidic pH of urine is considered a significant factor that enhances this hydrolysis reaction. nih.gov Once liberated, this compound can be further activated within the bladder epithelium. nih.gov
While acid-catalyzed hydrolysis is a key deconjugation pathway, enzymatic hydrolysis by β-glucuronidases can also occur. capes.gov.brannualreviews.org However, studies on various aromatic amine glucuronides suggest that N-glucuronides are generally less susceptible to enzymatic hydrolysis by human β-glucuronidase compared to O-glucuronides. capes.gov.brnih.gov In fact, for some N-glucuronides, non-enzymatic hydrolysis in acidic urine is likely a more significant source of the free amine than enzymatic cleavage. capes.gov.br The efficiency of enzymatic hydrolysis can be influenced by factors such as the specific β-glucuronidase isoform, pH, and the structure of the aglycone (the non-sugar portion of the conjugate). nih.govmdpi.com For instance, β-glucuronidase derived from E. coli has been shown to preferentially hydrolyze O-glucuronides over N-glucuronides. capes.gov.br
The stability of these glucuronide conjugates is a critical determinant of their biological fate. The relative stability of O-glucuronides of hydroxylated aromatic amines contributes to their role in detoxification and excretion, whereas the acid lability of N-glucuronides is consistent with their role in the transport and subsequent release of carcinogenic amines in the bladder. oup.com
Competing Metabolic Pathways and Enzyme Equilibria
The biotransformation of 3-aminobiphenyl and its N-hydroxylated metabolite is characterized by a complex interplay of competing metabolic pathways and enzyme equilibria. These pathways determine the balance between detoxification and metabolic activation, ultimately influencing the toxic potential of the parent compound. The primary competing pathways for the parent amine, 3-aminobiphenyl, are N-oxidation and N-acetylation. researchgate.netaacrjournals.org
N-oxidation, catalyzed by cytochrome P450 enzymes (primarily CYP1A2 for aminobiphenyls), leads to the formation of this compound, a critical activation step. wikipedia.orgaacrjournals.org Concurrently, N-acetylation, catalyzed by N-acetyltransferases (NATs), converts 3-aminobiphenyl to its N-acetylated form. researchgate.netaacrjournals.org This acetylation is generally considered a detoxification pathway as it prevents the amine from undergoing N-oxidation. aacrjournals.org The balance between these two pathways is crucial; a higher rate of N-oxidation relative to N-acetylation can lead to a greater production of the reactive N-hydroxy metabolite. The acetylator phenotype of an individual, determined by their NAT enzyme activity, can significantly influence this balance. aacrjournals.org
Once this compound is formed, it is at the center of another set of competing pathways. It can be detoxified through conjugation, primarily N-glucuronidation by UDP-glucuronosyltransferases (UGTs). researchgate.netwikipedia.org This pathway competes with further activation steps. One such activation pathway is O-acetylation of the N-hydroxy group, also catalyzed by NAT enzymes (particularly NAT1 in the bladder), which forms a highly reactive N-acetoxyarylamine. aacrjournals.org This metabolite can spontaneously break down to form a reactive arylnitrenium ion that can bind to DNA.
Another potential pathway for N-hydroxy arylamines is sulfation, catalyzed by sulfotransferases (SULTs), which can also lead to the formation of reactive esters. mit.edu Ring hydroxylation of the parent aminobiphenyl is another competing detoxification pathway that leads to the formation of phenolic metabolites, which are then typically conjugated for excretion. oup.com
The equilibrium between these various enzymes and pathways is influenced by several factors, including the specific tissue, the levels of enzyme expression and activity, and the availability of co-substrates like UDP-glucuronic acid (for UGTs), acetyl-CoA (for NATs), and PAPS (for SULTs). For example, in the liver, where both N-oxidation and N-acetylation occur, the balance of these reactions determines the amount of this compound that is formed and potentially transported to other tissues like the bladder. aacrjournals.org In the bladder epithelium itself, the relative activities of NAT1 (catalyzing O-acetylation) and detoxifying enzymes will determine the ultimate fate of the N-hydroxy metabolite.
The table below summarizes the key enzymes involved in the competing metabolic pathways of 3-aminobiphenyl and its N-hydroxylated form.
| Metabolic Step | Enzyme Family | Specific Enzymes (where known for aminobiphenyls) | Function |
| N-Oxidation | Cytochrome P450 | CYP1A2 | Activation |
| N-Acetylation | N-Acetyltransferase | NAT1, NAT2 | Detoxification (of parent amine) |
| O-Acetylation | N-Acetyltransferase | NAT1 | Activation (of N-hydroxy metabolite) |
| N-Glucuronidation | UDP-Glucuronosyltransferase | UGT1A family (e.g., UGT1A4, UGT1A9) | Detoxification/Transport |
| Sulfation | Sulfotransferase | SULTs | Activation/Detoxification |
| Ring Hydroxylation | Cytochrome P450 | Various | Detoxification |
Molecular Mechanisms of N Hydroxy 3 Aminobiphenyl Reactivity
Formation of Electrophilic Intermediates
The conversion of N-Hydroxy-3-aminobiphenyl into a potent electrophile is a critical activation step. This process generates intermediates capable of forming covalent bonds with nucleophilic sites on cellular targets.
A widely accepted mechanism for the activation of arylamines involves their metabolic N-oxidation to form N-hydroxyarylamines, which are precursors to the ultimate reactive species, the arylnitrenium ion. wayne.edu These ions are generated through the heterolytic cleavage of the N-O bond of the protonated N-hydroxyarylamine or its subsequent esterified metabolites. cdnsciencepub.comwikipedia.org
Arylnitrenium ions are highly reactive, transient species characterized by a positively charged, dicoordinate nitrogen atom. wikipedia.org They are isoelectronic with carbenes and can exist in two different electronic spin states: a singlet state and a triplet state. wayne.eduwikipedia.org While most arylnitrenium ions have a singlet ground state, the energy separation between the singlet and triplet states is believed to be a crucial determinant of their chemical reactivity and biological activity. wayne.edu Theoretical calculations using methods like Intermediate Neglect of Differential Overlap (INDO) have been employed to estimate these energy differences. An empirical correlation has been suggested where carcinogenic arylamines generate nitrenium ions in which the singlet and triplet states are close in energy, whereas non-carcinogenic amines form nitrenium ions with a much more stable triplet state. wayne.edu
The 3-biphenylylnitrenium ion, derived from this compound, is the key electrophile responsible for its reactivity. Its generation is a pivotal step, leading to a species capable of attacking nucleophilic centers in cellular macromolecules.
The generation of the arylnitrenium ion from N-hydroxyarylamines is significantly facilitated by enzymatic esterification of the hydroxylamino group. nih.govtandfonline.com This bioactivation step, catalyzed by phase II metabolic enzymes, converts the hydroxyl group into a better leaving group, thereby promoting the heterolysis of the N-O bond. The primary enzymatic reactions involved are O-acetylation and O-sulfonation.
O-acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction uses the cofactor acetyl coenzyme A (AcCoA) to form an N-acetoxyarylamine ester. oup.comfrontiersin.org This ester is often highly unstable and spontaneously decomposes to yield the arylnitrenium ion and an acetate (B1210297) anion. researchgate.net There are two primary human NAT isoforms, NAT1 and NAT2, which can both contribute to this activation pathway. oup.comaacrjournals.org
O-sulfonation: This pathway is mediated by sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate group donor. portlandpress.com The resulting N-sulfoxyarylamine is typically even more unstable and reactive than its N-acetoxy counterpart, rapidly breaking down to form the arylnitrenium ion and a sulfate (B86663) anion. portlandpress.com
These enzymatic esterification processes are critical, as they transform the proximate carcinogen (the N-hydroxy metabolite) into the ultimate electrophilic reactant. nih.govresearchgate.net
| Intermediate | Precursor | Enzyme Family | Cofactor | Product of Heterolysis |
| N-acetoxy-3-aminobiphenyl | This compound | N-acetyltransferases (NATs) | Acetyl Coenzyme A (AcCoA) | 3-Biphenylylnitrenium ion + Acetate |
| N-sulfoxy-3-aminobiphenyl | This compound | Sulfotransferases (SULTs) | PAPS | 3-Biphenylylnitrenium ion + Sulfate |
Arylnitrenium Ion Generation
One-Electron Oxidation Mechanisms and Free Radical Species Formation
In addition to the formation of arylnitrenium ions via two-electron oxidation pathways, N-hydroxyarylamines can also undergo one-electron oxidation. This process leads to the formation of free radical species, which represent another avenue of reactivity.
Influencing Factors on Reactivity (e.g., pH environment, presence of cofactors)
The reactivity of this compound and its progression through the activation pathways are modulated by several physiological and biochemical factors.
pH Environment: The environmental pH plays a critical role in the stability and fate of arylamine metabolites. For example, N-hydroxyarylamines can be conjugated with glucuronic acid in the liver. These glucuronide conjugates are relatively stable and can be transported to the urinary bladder. The typically acidic pH of urine (pH 5-6) can facilitate the hydrolysis of these acid-labile conjugates, releasing the N-hydroxy metabolite locally in the bladder. aacrjournals.orginchem.org This localized release increases the concentration of the proximate carcinogen available for further activation within the bladder urothelium. Furthermore, the acid-base properties of the arylnitrenium ion itself are pH-dependent, influencing its protonation state and reactivity. acs.org
Presence of Cofactors: The enzymatic formation of reactive esters is entirely dependent on the availability of specific cofactors.
Acetyl Coenzyme A (AcCoA): This cofactor is essential for the O-acetylation of N-hydroxyarylamines by NAT enzymes. frontiersin.org The intracellular concentration of AcCoA and the kinetic properties (Km) of NAT isoforms for AcCoA can influence the rate of N-acetoxyarylamine formation. frontiersin.org
3'-phosphoadenosine-5'-phosphosulfate (PAPS): This is the universal sulfonate donor for all SULT-catalyzed reactions. The availability of PAPS is rate-limiting for sulfonation reactions, and thus a critical determinant in the formation of N-sulfoxyarylamines. portlandpress.com
Differences in the tissue-specific expression and activity of the enzymes (NATs, SULTs) and the availability of their respective cofactors are key determinants of whether this compound is detoxified or activated in a particular organ. frontiersin.orginchem.org
| Factor | Influence on Reactivity | Mechanism |
| pH | Modulates stability of conjugates and reactivity of intermediates | Acidic pH can hydrolyze N-glucuronide conjugates, releasing N-hydroxyarylamine. aacrjournals.org Affects the protonation state of the arylnitrenium ion. acs.org |
| Cofactors | Essential for enzymatic activation | AcCoA is required for NAT-mediated O-acetylation. frontiersin.org PAPS is required for SULT-mediated O-sulfonation. portlandpress.com Availability can be a rate-limiting factor. |
Biomolecular Interactions and Adduct Formation from N Hydroxy 3 Aminobiphenyl
DNA Adduct Formation Pathways
N-hydroxy-3-aminobiphenyl is known to form adducts with DNA primarily through the formation of a reactive nitrenium ion. This electrophilic species can then attack nucleophilic sites on the DNA bases.
The most common site of adduction for many aromatic amines, including analogs like 4-aminobiphenyl (B23562) (4-ABP), is the C8 position of deoxyguanosine (dG). oup.com This leads to the formation of N-(deoxyguanosin-8-yl)-3-aminobiphenyl (dG-C8-3ABP). This adduct is considered a major lesion and has been extensively studied in the context of bladder cancer. vulcanchem.complos.org Another significant, though generally less frequent, adduct is formed at the N2 position of deoxyguanosine, resulting in 3-(deoxyguanosin-N2-yl)-3-aminobiphenyl. iarc.frnih.gov The formation of these adducts is a key molecular event linking exposure to the parent amine with the potential for mutagenesis. oup.com While much of the specific research has focused on the 4-isomer, the general mechanisms of N-hydroxylation followed by adduction at guanine (B1146940) are considered relevant for other aminobiphenyls. nih.govtandfonline.com
Research on the related compound N-hydroxy-4-aminobiphenyl has shown that DNA adduct formation is not random but exhibits a preference for certain DNA sequences. For instance, studies on the p53 gene, a tumor suppressor gene, have revealed that codon 285, which is a mutational hotspot in bladder cancer at a non-CpG site, is a preferential binding site for N-hydroxy-4-aminobiphenyl. oncotarget.comnih.gov This sequence-specific binding suggests that the local DNA structure and sequence context can influence the susceptibility of particular genomic regions to damage by this class of carcinogens.
Cytosine methylation, an epigenetic modification, can significantly influence the pattern of DNA adduct formation. Studies have demonstrated that the methylation of cytosine at CpG sites can enhance the binding of N-hydroxy-4-aminobiphenyl to these sites. nih.govoncotarget.com Specifically, two mutational hotspots in the p53 gene, codons 175 and 248, become preferential binding sites for N-hydroxy-4-aminobiphenyl only after they are methylated. nih.gov This indicates that epigenetic factors can play a crucial role in directing the DNA-damaging effects of aminobiphenyls to specific gene locations, thereby influencing the resulting mutational spectra in cancers. nih.govoncotarget.com
A variety of sensitive techniques have been developed to detect and quantify DNA adducts formed by aminobiphenyls. These methods are essential for molecular epidemiology studies aiming to link carcinogen exposure to cancer risk.
³²P-Postlabeling: This highly sensitive method has been widely used to detect a broad range of DNA adducts, including those from aromatic amines. reliasmedia.comnih.govnih.gov It can detect as few as one adduct in 10⁸ to 10¹⁰ normal nucleotides. reliasmedia.com However, it provides limited structural information about the adduct. oup.com
Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) use antibodies specific to a particular adduct, such as dG-C8-4-ABP. reliasmedia.comoup.comacs.org These methods can be very sensitive, but their specificity depends on the cross-reactivity of the antibody. oup.com
Mass Spectrometry (MS): Mass spectrometry-based methods, particularly when coupled with liquid chromatography (LC/MS), have become the gold standard for DNA adduct analysis. nih.govsci-hub.se Techniques like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) offer high selectivity, sensitivity, and structural confirmation of the adducts. oup.comresearchgate.net Isotope dilution mass spectrometry provides accurate quantification. oup.com Accelerator Mass Spectrometry (AMS) is another ultra-sensitive technique used for quantifying radiolabeled adducts. reliasmedia.com
Table 1: Comparison of DNA Adduct Detection Methodologies
| Methodology | Principle | Sensitivity | Advantages | Limitations |
|---|---|---|---|---|
| ³²P-Postlabeling | Enzymatic labeling of adducted nucleotides with ³²P. reliasmedia.comnih.gov | High (1 in 10⁸-10¹⁰ nucleotides) reliasmedia.com | Widely applicable, does not require adduct standard for detection. | Limited structural information, potential for variability in labeling efficiency. oup.comacs.org |
| Immunoassays (ELISA, DELFIA) | Use of specific antibodies to detect adducts. reliasmedia.comoup.com | High | Can be high-throughput. | Dependent on antibody specificity and availability, risk of cross-reactivity. oup.com |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separation of adducted nucleosides/bases by LC followed by detection and identification by MS. nih.govsci-hub.se | High, with great specificity sci-hub.se | Provides structural confirmation and accurate quantification (especially with isotope dilution). oup.comsci-hub.se | Requires sophisticated instrumentation. |
| Accelerator Mass Spectrometry (AMS) | Quantification of rare isotopes from radiolabeled carcinogens. reliasmedia.com | Extremely high (attomole level) reliasmedia.com | Highest sensitivity for labeled compounds. | Requires administration of a radiolabeled carcinogen. reliasmedia.com |
Impact of Cytosine Methylation on DNA Adduct Formation
Oxidative DNA Damage Induced by N-Hydroxylated Species
The metabolic activation of arylamines, such as 3-aminobiphenyl (B1205854), often leads to the formation of N-hydroxylated metabolites like this compound. While the formation of DNA adducts by these metabolites is a well-established mechanism of carcinogenesis, there is substantial evidence that they also induce oxidative DNA damage through the generation of reactive oxygen species (ROS). imrpress.comnih.govimrpress.com This oxidative damage represents an alternative pathway that can contribute to the genotoxic effects of these compounds. imrpress.comnih.gov The N-hydroxy and nitroso forms of arylamines are capable of inducing lesions such as 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) through the production of ROS. imrpress.comnih.gov
N-hydroxylated arylamines can undergo autoxidation, a process that can be mediated by metal ions, leading to the formation of a hydronitroxide radical and subsequently a nitroso derivative. imrpress.com This redox cycling process results in the generation of superoxide (B77818) anion radicals (O₂•⁻), which can then dismutate to form hydrogen peroxide (H₂O₂). imrpress.comoup.com In the presence of transition metal ions like copper, H₂O₂ can be further reduced to form highly reactive hydroxyl radicals (•OH) or a copper-hydroperoxo complex (Cu(I)OOH), which are capable of damaging DNA. imrpress.commdpi.com
The generation of ROS and subsequent oxidative DNA damage is a mechanism shared by various carcinogenic compounds, including metabolites of other arylamines and nitroaromatic compounds. imrpress.commdpi.comnih.gov This process often involves the induction of cytochrome P450 enzymes during detoxification, which can also lead to ROS generation. kegg.jpkegg.jp
The presence of metal ions, particularly copper (Cu(II)), significantly influences the DNA-damaging potential of N-hydroxylated arylamines. imrpress.comoup.comresearchgate.net N-Hydroxy derivatives of arylamines can induce metal-mediated DNA damage. imrpress.comnih.govimrpress.com This process involves a redox cycle where the N-hydroxy compound is autoxidized, leading to the reduction of Cu(II) to Cu(I). oup.com The reduced Cu(I) can then react with hydrogen peroxide, generated from the dismutation of superoxide radicals, to form reactive species that attack DNA. imrpress.com
Research has shown that N-hydroxy-4-aminobiphenyl causes Cu(II)-mediated DNA damage. imrpress.com This damage is site-specific, often targeting guanine residues. oup.comresearchgate.net The proposed mechanism involves the formation of a DNA-Cu(I)-H₂O₂ complex, which leads to oxidative damage at the site of the complex. oup.com The ability of various carcinogenic metals to cause site-specific DNA damage in the presence of H₂O₂ has been well-documented. researchgate.net Endogenous metals like copper and iron can catalyze the generation of ROS from a variety of organic carcinogens, highlighting the critical role of metal ions in chemical carcinogenesis. researchgate.net
The table below summarizes findings from studies on related compounds, illustrating the general mechanism of metal-mediated DNA damage.
| Compound | Metal Ion | Observed Effect | Reference |
| N-hydroxy metabolite of PhIP | Cu(II) | Induced formation of 8-OH-dG | oup.com |
| N-hydroxy-4-aminobiphenyl | Cu(II) | Caused DNA damage | imrpress.com |
| N-hydroxy-AAB | Cu(II) | Induced oxidative DNA damage | imrpress.com |
| Nitrosamine metabolites (NNK & NNN) | Cu(II) | Drove DNA oxidation | nih.govosti.gov |
The endogenous reductant nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) can dramatically enhance the DNA damage induced by N-hydroxylated arylamines in the presence of metal ions. imrpress.comnih.govimrpress.comoup.com The addition of NADH can increase the efficiency of DNA damage by over 20-fold in some cases. oup.com
NADH participates in a redox cycle with the N-hydroxy and nitroso forms of the arylamine. imrpress.comoup.com The N-hydroxy derivative is oxidized to its nitroso form, and NADH reduces the nitroso derivative back to the N-hydroxy form. oup.com During this cycle, NADH is oxidized to NAD•, which can lead to the formation of superoxide radicals (O₂•⁻) from molecular oxygen. oup.com This enhanced generation of ROS, coupled with the metal-mediated reactions described above, leads to a significant increase in oxidative DNA damage. imrpress.comoup.com
This NADH-dependent mechanism has been observed for several N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines. imrpress.comoup.com For example, the N-hydroxy metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) induces Cu(II)/NADH-dependent DNA damage, specifically targeting the 5'-guanine of GG and GGG sequences. oup.com Similarly, N-hydroxy-4-aminobiphenyl and N-hydroxy-AAB have been shown to cause significantly more DNA damage in the presence of both Cu(II) and NADH. imrpress.com This suggests that the interplay between N-hydroxylated metabolites, metal ions, and endogenous reductants like NADH is a crucial factor in the mechanism of chemical carcinogenesis. imrpress.comresearchgate.net
The following table details the enhancement of DNA damage by NADH for related N-hydroxylated compounds.
| Compound | Condition | Enhancement of DNA Damage | Reference |
| N-hydroxy metabolite of PhIP | + NADH and Cu(II) | >20-fold increase | oup.com |
| N-hydroxy-4-aminobiphenyl | + NADH and Cu(II) | Dramatically enhanced | imrpress.com |
| N-hydroxy-AAB | + NADH and Cu(II) | Damage at low concentrations | imrpress.com |
| TNM-treated Tyr and Lys-Tyr-Lys | + NADH and Cu(II) | Induced DNA damage | acs.org |
Computational and Theoretical Investigations of N Hydroxy 3 Aminobiphenyl
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and geometry of molecules.
DFT calculations can be employed to determine the optimized molecular geometry of N-Hydroxy-3-aminobiphenyl, providing precise information on bond lengths, bond angles, and torsional angles. This structural information is the foundation for understanding the molecule's stability and how it might interact with biological macromolecules.
A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For aromatic amines, these frontier orbital energies have been used in quantitative structure-activity relationship (QSAR) studies to correlate with mutagenicity. nih.govnih.gov
Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from HOMO and LUMO energies to further quantify the reactivity of this compound. While specific DFT studies on this compound are not extensively available, the table below illustrates the typical parameters that would be generated from such a computational analysis.
| Parameter | Description | Illustrative Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Chemical Potential (μ) | The "escaping tendency" of an electron from a system | -3.15 eV |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 2.11 eV |
Molecular Dynamics Simulations of Compound-Macromolecule Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow researchers to observe how a compound like this compound might interact with biological macromolecules, such as enzymes or DNA. By simulating these interactions, one can gain insights into binding affinities, conformational changes, and the specific residues involved in the binding process.
The process involves creating a simulation box containing the compound, the macromolecule (e.g., a cytochrome P450 enzyme or a DNA strand), and solvent molecules (typically water). The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over short time steps.
For this compound, MD simulations could be used to:
Docking Pose Refinement: Refine the binding pose of the molecule within the active site of a metabolizing enzyme.
Binding Free Energy Calculation: Estimate the strength of the interaction between the compound and its biological target.
Mechanism of Action: Visualize the process of DNA adduct formation by simulating the approach and reaction of the activated metabolite with DNA bases.
Currently, there are no specific published MD simulation studies focusing solely on the interaction of this compound with macromolecules. However, the methodology is well-established and widely applied in toxicological and pharmacological research.
Prediction of Reactivity and Metabolic Intermediates
Computational methods are invaluable for predicting the metabolic pathways and reactivity of chemical compounds. For aromatic amines, metabolic activation is a critical step in exerting genotoxicity. This process often begins with N-oxidation by cytochrome P450 enzymes to form N-hydroxyarylamines. researchgate.net
In vitro metabolism studies of the parent compound, 3-aminobiphenyl (B1205854) (3-ABP), using rat liver microsomes have shown that it is primarily hydroxylated at the 2- and 4-positions. nih.gov The studies also detected the formation of the corresponding hydroxylamine (B1172632) (this compound), as well as nitroso and nitro compounds. nih.gov The N-hydroxy metabolite is often a proximate carcinogen, which can be further activated to a reactive electrophilic species, such as a nitrenium ion, that can form covalent adducts with DNA. researchgate.net
However, a significant finding from comparative studies suggests that the biological activity of aminobiphenyl isomers varies greatly. Research has indicated that this compound did not show mutagenic effects in Salmonella strains, in contrast to the N-hydroxy derivatives of 2-aminobiphenyl (B1664054) and 4-aminobiphenyl (B23562). acs.org This suggests that the weak carcinogenicity of 3-aminobiphenyl may be due to the inherent lack of genotoxicity of its N-hydroxy metabolite. acs.org
| Compound | Parent Compound | Reported Genotoxicity/Mutagenicity | Reference |
|---|---|---|---|
| N-Hydroxy-2-aminobiphenyl | 2-Aminobiphenyl | Genotoxic; its precursor is suggested to have hindered N-hydroxylation. | acs.org |
| This compound | 3-Aminobiphenyl | Reported as non-mutagenic in specific bacterial assays. | acs.org |
| N-Hydroxy-4-aminobiphenyl | 4-Aminobiphenyl | Known to be a genotoxic metabolite leading to DNA adducts. | nih.govmdpi.com |
Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. rjptonline.org These models use calculated molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict the activity of new or untested compounds. nih.gov
For a class of compounds like aminobiphenyls, QSAR models can be developed to predict endpoints such as mutagenicity or carcinogenicity. nih.gov The development of a QSAR model typically involves:
Data Set Compilation: Assembling a series of related compounds with known biological activity data. rjptonline.orgnih.gov
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can include electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters.
Model Building: Using statistical methods, such as multiple linear regression, to create an equation that correlates the descriptors with the observed activity. rjptonline.org
Validation: Testing the model's predictive power using an external set of compounds or statistical cross-validation techniques. nih.gov
Studies on aminobiphenyls and other aromatic amines have shown that frontier orbital energies (HOMO and LUMO) are important descriptors for correlating with mutagenic potency. nih.govnih.gov This indicates that the electronic properties of these molecules play a crucial role in their metabolic activation by cytochrome P450 enzymes. nih.gov While specific QSAR models for this compound are not documented, models developed for the broader class of aminobiphenyls can provide valuable insights into the structural features that govern its potential toxicity.
Analytical Methodologies for N Hydroxy 3 Aminobiphenyl and Its Metabolites in Research
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the separation and identification of N-Hydroxy-3-aminobiphenyl and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic amines and their metabolites. nih.gov An analytical HPLC method utilizing gradient elution from a reverse-phase column has been successfully developed to separate and quantify the in vitro metabolites of 4-aminobiphenyl (B23562) (4-ABP). nih.gov This method demonstrated that N-hydroxy-4-aminobiphenyl was the primary in vitro metabolite in liver fractions from various species. nih.gov
In studies of DNA damage, HPLC analysis of hydrolyzed DNA samples is used to identify specific adducts. For instance, in N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) modified DNA, an extra peak with a specific retention time is characteristic of the N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP) adduct. plos.org The separation is often achieved on a C-18 reversed-phase column with an eluent buffer containing citric acid, sodium acetate (B1210297), and EDTA at a controlled pH. plos.org
HPLC is also used in conjunction with other detection methods, such as mass spectrometry, to enhance identification and quantification. acs.org For example, HPLC combined with electrospray ionization mass spectrometry has been used to confirm the identity of the dG-C8-4-ABP adduct. acs.org The versatility of HPLC allows for various applications, from analyzing metabolites in liver microsomes to identifying DNA adducts in biological samples. nih.govacs.org
Table 1: HPLC Methods for Aromatic Amine Analysis
| Analyte/Matrix | Column Type | Mobile Phase/Eluent | Detection Method | Key Findings | Reference |
| In vitro metabolites of 4-ABP in liver fractions | Reverse Phase | Gradient elution | Not specified | N-hydroxy-4-aminobiphenyl is the major metabolite. | nih.gov |
| N-OH-AABP modified human DNA | C-18 Reversed Phase (Supelco, Discovery) | 12.5 mM citric acid, 25 mM sodium acetate, 25 µM EDTA, pH 5.2 | UV (245 nm) | Confirmed the formation of dG-C8-4ABP adduct. | plos.org |
| 4-aminobiphenyl-modified calf thymus DNA | Not specified | Not specified | Electrospray Ionization Mass Spectrometry | Confirmed the identity of the dG-C8-4-ABP adduct. | acs.org |
| 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid | Not specified | Not specified | HPLC, Titration | Purity analysis (≥98.0%). | avantorsciences.com |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | Primesep 100 mixed-mode | Water, acetonitrile, sulfuric acid | UV (210 nm) | Retention and analysis of the compound. | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a highly sensitive and specific method for the detection of aromatic amines and their derivatives. iarc.fr This technique is often employed for analyzing samples where the analytes are present at very low concentrations. iarc.fr
For the analysis of volatile or semi-volatile compounds like aromatic amines, derivatization is a common step to improve their thermal stability and chromatographic behavior. researchgate.net For instance, in the analysis of 4-aminobiphenyl in urine, samples can undergo hydrolysis, extraction, and then derivatization with reagents like pentafluoropropionic anhydride (B1165640) before GC-MS analysis. researchgate.netoup.com This derivatization enhances the volatility and detectability of the analytes. oup.com
GC-MS/MS methods have been developed for the quantification of carcinogenic aromatic amines in various matrices, including urine and air. oup.comosha.gov These methods often involve a sample preparation procedure that includes extraction and derivatization, followed by analysis using a GC system coupled to a mass spectrometer. oup.comosha.gov The mass spectrometer can be operated in different modes, such as negative ion chemical ionization, to achieve high sensitivity with detection limits in the nanogram per liter (ng/L) range. oup.com
Table 2: GC-MS/MS Methods for Aromatic Amine Analysis
| Analyte | Matrix | Sample Preparation | Chromatographic Method | Detection Limit | Reference |
| 4-Aminobiphenyl, 1-Naphthylamine, 2-Naphthylamine (B18577) | Air | Sulfuric acid-treated glass fiber filters, derivatization with HFAA | GC with electron capture detector | 1 ppt (B1677978) (6.9 ng/m³) for 4-Aminobiphenyl | osha.gov |
| o-Toluidine, 2-Aminonaphthalene, 4-Aminobiphenyl | Urine | Acid hydrolysis, n-hexane extraction, derivatization with pentafluoropropionic anhydride | GC-MS (negative ion chemical ionization) | 1 ng/L for 4-Aminobiphenyl | oup.com |
| 4-Aminobiphenyl | Urine (smokers) | Solid phase extraction, basic hydrolysis, derivatization to pentafluoropropionates | Capillary GC-tandem mass spectrometry | 0.87 ng/L | researchgate.net |
| 4-Aminobiphenyl | Haemoglobin adducts | Hydrolysis with NaOH, solid phase extraction, derivatization with pentafluoropropionic anhydride | GC/MS | 0.5 pg/g | iarc.fr |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a "gold standard" for the detection and quantification of DNA adducts, offering high sensitivity and structural information. frontiersin.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. frontiersin.org
LC-MS/MS is particularly valuable for analyzing non-volatile and thermally labile molecules like DNA adducts, which are not suitable for GC-MS without derivatization. iarc.fr The development of methods like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has enabled the analysis of DNA adducts at levels as low as one adduct in 10⁹ bases. oup.com
In the analysis of 4-aminobiphenyl DNA adducts, LC-MS/MS methods have been developed to quantify adducts like dG-C8-ABP in human bladder tissue. oup.com These methods often involve an immunoaffinity purification step to isolate the adducts before LC-MS/MS analysis, which significantly enhances the sensitivity and specificity of the detection. oup.com Comparisons have shown that LC-MS provides more accurate and precise results for adduct quantification compared to other methods like ³²P-postlabeling and immunoassays. oup.com
Table 3: LC-MS/MS Methods for Aromatic Amine and Adduct Analysis
| Analyte | Matrix | Sample Preparation | Chromatographic Method | Key Findings/Detection Limit | Reference |
| 4-Aminobiphenyl | Hair dye | Ion-pair extraction, derivatization with isobutyl chloroformate | GC/MS | 0.02–0.2 ng/g | iarc.fr |
| 4-Aminobiphenyl | Air | Pre-concentration in acidic solution, ion-pair extraction, derivatization | GC/MS | 0.01 ng/m³ | iarc.fr |
| dG-C8-4-aminobiphenyl adducts | Human bladder DNA | Immunoaffinity purification | LC-ESI-MS/MS | 700 attomol detection limit (1 adduct in 10⁹ bases) | oup.com |
| Unsulfonated aromatic amines (including 4-aminobiphenyl) | Color additives (FD&C Yellow No. 5 and No. 6) | Simple dissolution | Ultra-HPLC–triple quadrupole MS (LC-MS/MS) | Sensitive and validated method for simultaneous determination. | researchgate.net |
| N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts | Human pancreas tissue | Not specified | Capillary liquid chromatography-microelectrospray mass spectrometry | Detection and quantification of adducts. | acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Spectroscopic Characterization Methods for Structural Elucidation (e.g., UV-Vis, IR, NMR)
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its metabolites.
UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules. The absorption spectra of aminobiphenyls are sensitive to pH, with protonation of the nitrogen atom causing a red-shift in the spectrum. rsc.org
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of compounds like 2-aminobiphenyl (B1664054) have been recorded and compared with theoretical calculations to assign vibrational bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. For example, the ¹H-NMR spectra of certain tertiary amines can show the presence of rotamers due to pyramidal inversion at the nitrogen atom, a phenomenon that can be studied at different temperatures. aaup.eduedu.krd
Immunoanalytical Techniques for Adduct Detection
Immunoanalytical techniques, such as immunoassays, offer high sensitivity for the detection of specific DNA adducts. These methods utilize antibodies that specifically recognize and bind to carcinogen-DNA adducts. nih.gov
A notable example is the use of monoclonal antibodies for the detection of carcinogen-modified DNA components. dntb.gov.ua Dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) is one such technique that has been used to quantify dG-C8-4-ABP adducts. acs.org While highly sensitive, immunoassays can sometimes overestimate adduct levels compared to mass spectrometry-based methods. acs.orgoup.com However, their high-throughput nature makes them suitable for screening large numbers of samples.
Methods for In Vitro and In Silico Metabolic Studies (e.g., microsomal assays, cell culture models for mechanistic studies)
Microsomal Assays : In vitro metabolic studies often employ liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.gov By incubating this compound with liver microsomes from different species, researchers can identify the major metabolites formed and study the enzymes involved in its metabolism. nih.govtandfonline.com For instance, such assays have shown that N-hydroxy-4-aminobiphenyl is a major metabolite of 4-aminobiphenyl in the liver fractions of several animal species. nih.govtandfonline.com
Cell Culture Models : Cultured cells, such as normal human uroepithelial cells (HUC), provide a more complex biological system for studying metabolism and DNA binding. ebi.ac.uk Studies using HUC have demonstrated the metabolic activation of N-hydroxy-4-aminobiphenyl and the formation of DNA adducts within the cells. ebi.ac.uk Chinese hamster ovary (CHO) cells stably expressing human enzymes like NAT1 and CYP1A1 are also used to investigate the role of specific enzymes in the bioactivation of aromatic amines and the subsequent formation of DNA adducts and DNA damage. nih.gov
In Silico Studies : Computational or in silico methods are increasingly used to predict the metabolic fate and potential toxicity of chemical compounds. nih.gov These approaches can complement experimental data by predicting the binding of metabolites to biological targets or by modeling metabolic pathways. nih.gov For example, in silico predictions can identify peptide sequences from proteins that are capable of interacting with specific enzymes. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-Hydroxy-3-aminobiphenyl, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves hydroxylation and amination of biphenyl derivatives. For purity optimization, employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with NMR (¹H/¹³C) spectral data from standardized databases like NIST Chemistry WebBook .
Q. What analytical techniques are essential for structural characterization and quantification of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion detection and fragmentation patterns. Pair with FTIR to identify functional groups (e.g., N–O stretching at ~950 cm⁻¹).
- Quantification : Employ reverse-phase HPLC with UV detection (λ = 254 nm) calibrated against certified reference standards. Ensure method validation per ICH guidelines (linearity, LOD/LOQ).
- Cross-validate spectral data against NIST’s reference spectra to mitigate instrumental artifacts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods (S22 compliance) to avoid dust inhalation. Wear nitrile gloves and goggles (S24/25 compliance) to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for aromatic amine waste (TSCA-listed compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic activation pathways of this compound?
- Methodological Answer :
- Data Triangulation : Compare in vitro (microsomal assays) and in vivo (rodent models) metabolic profiles. Use LC-MS/MS to identify reactive intermediates (e.g., nitrenium ions).
- Confounding Factors : Control for cytochrome P450 isoform specificity (e.g., CYP1A2 vs. CYP2E1) and interspecies variability. Apply iterative coding frameworks to categorize conflicting results, as outlined in qualitative research standards .
Q. What mechanistic insights explain the mutagenic potential of this compound derivatives?
- Methodological Answer :
- DNA Adduct Analysis : Use ³²P-postlabeling to quantify adduct formation in exposed cell lines (e.g., HepG2). Compare adduct profiles with structurally analogous compounds (e.g., N-hydroxy-4-aminobiphenyl).
- Computational Modeling : Perform DFT calculations to assess the stability of nitrenium intermediates and their binding affinity to guanine residues. Validate with in silico docking simulations (e.g., AutoDock Vina).
Q. How do solvent systems influence the stability and reactivity of this compound during experimental workflows?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water) for reaction kinetics. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm).
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with periodic HPLC analysis. Refer to aminolysis stability protocols in polyhydroxybutyrate studies for methodological parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
